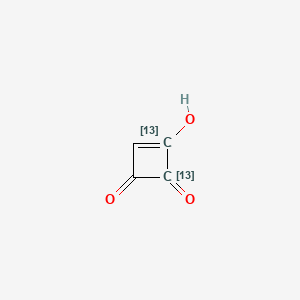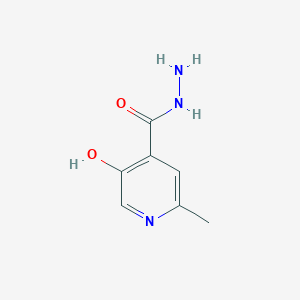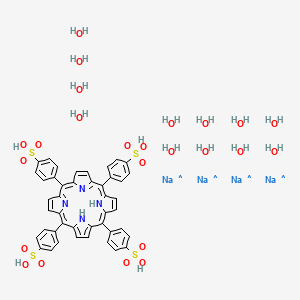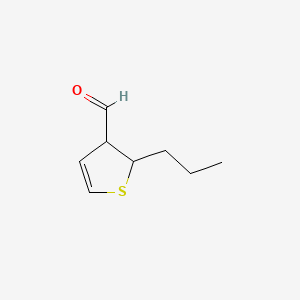
2-Hydroxy atorvastatin 2-hydrate monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy atorvastatin 2-hydrate monosodium salt is a metabolite of atorvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is specifically used in research to study the pharmacokinetics and pharmacodynamics of atorvastatin and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy atorvastatin 2-hydrate monosodium salt involves multiple steps, starting from the parent compound, atorvastatin. The key steps include:
Hydroxylation: Atorvastatin undergoes hydroxylation to form 2-hydroxy atorvastatin.
Salt Formation: The hydroxylated product is then reacted with sodium hydroxide to form the monosodium salt.
Hydration: The final step involves the hydration of the monosodium salt to obtain the 2-hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large-scale hydroxylation of atorvastatin using bioreactors equipped with cytochrome P450 enzymes.
Salt Formation and Crystallization: The hydroxylated product is then subjected to salt formation and crystallization in industrial crystallizers to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy atorvastatin 2-hydrate monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroxy atorvastatin.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Dehydroxy atorvastatin.
Substitution: Substituted atorvastatin derivatives.
Scientific Research Applications
2-Hydroxy atorvastatin 2-hydrate monosodium salt has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Used to study the metabolism and action of atorvastatin in the body.
Drug Interaction Studies: Helps in understanding how atorvastatin interacts with other drugs and its metabolites.
Biological Studies: Used in research to study its effects on cholesterol biosynthesis and lipid metabolism.
Medical Research: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Mechanism of Action
2-Hydroxy atorvastatin 2-hydrate monosodium salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy atorvastatin: Another metabolite of atorvastatin with similar inhibitory effects on hydroxymethylglutaryl-coenzyme A reductase.
Atorvastatin calcium: The calcium salt form of atorvastatin, commonly used in clinical settings.
Rosuvastatin: A different statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-Hydroxy atorvastatin 2-hydrate monosodium salt is unique due to its specific hydroxylation at the 2-position, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other atorvastatin metabolites and statins .
Properties
Molecular Formula |
C33H38FN2NaO8 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;dihydrate |
InChI |
InChI=1S/C33H35FN2O6.Na.2H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;2*1H2/q;+1;;/p-1/t24-,25-;;;/m1.../s1 |
InChI Key |
NHWVVWIAFKXCPI-ZDASDOCVSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)




![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
